

Alk2-IN-2 off-target effects on related kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alk2-IN-2**
Cat. No.: **B2724169**

[Get Quote](#)

Alk2-IN-2 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of the kinase inhibitor **Alk2-IN-2** on related kinases. The information is presented in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and signaling pathway diagrams to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is **Alk2-IN-2** and what is its primary target?

Alk2-IN-2 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. It has a reported IC₅₀ value of 9 nM for ALK2.[1][2][3]

Q2: What are the known off-target effects of **Alk2-IN-2** on related kinases?

Alk2-IN-2 demonstrates high selectivity for ALK2 over the closely related ALK3, with a reported selectivity of over 700-fold.[1][2][3] However, a comprehensive kinome-wide selectivity profile for **Alk2-IN-2** is not publicly available. Achieving high selectivity among the ALK family members (ALK1-7) is challenging due to the high degree of similarity in their ATP-binding pockets.[4][5] For other ALK2 inhibitors, off-target activity has been observed against other ALK family members such as ALK1 and ALK6, as well as other kinases like RIPK2, ABL1, and PDGFR- β .[6][7][8] Researchers should, therefore, empirically determine the selectivity of **Alk2-IN-2** against kinases of interest in their specific experimental system.

Q3: Why is understanding the off-target effects of ALK2 inhibitors important?

Understanding the off-target effects is crucial for several reasons. Off-target inhibition can lead to unexpected cellular phenotypes, confounding experimental results and leading to incorrect conclusions about the role of ALK2. For therapeutic applications, off-target effects can cause toxicity. For instance, inhibition of ALK5 has been linked to cardiac toxicity.^[5] Therefore, a thorough characterization of an inhibitor's selectivity is a critical step in both basic research and drug development.

Troubleshooting Guides

Problem: I am observing unexpected phenotypes in my cellular experiments with **Alk2-IN-2** that do not seem to be related to ALK2 inhibition.

- Possible Cause: The observed phenotypes may be due to off-target effects of **Alk2-IN-2** on other kinases in your cellular model.
- Troubleshooting Steps:
 - Validate On-Target Engagement: Confirm that **Alk2-IN-2** is engaging ALK2 in your cells at the concentration used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
 - Perform a Kinase Selectivity Profile: If available, use a commercial kinase screening service to test the activity of **Alk2-IN-2** against a broad panel of kinases. This will provide a comprehensive view of its off-target interactions.
 - Use a Structurally Different ALK2 Inhibitor: Compare the phenotype induced by **Alk2-IN-2** with that of another potent and selective ALK2 inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
 - Knockdown/Knockout of Potential Off-Targets: If you have identified potential off-target kinases, use RNAi or CRISPR/Cas9 to reduce their expression and see if this mitigates the unexpected phenotype when treating with **Alk2-IN-2**.

Problem: My in vitro kinase assay with **Alk2-IN-2** is giving inconsistent results.

- Possible Cause: Inconsistencies in in vitro kinase assays can arise from various factors, including reagent preparation, assay conditions, and inhibitor stability.
- Troubleshooting Steps:
 - Ensure Proper Reagent Handling: Thoroughly thaw and mix all reagents before use. Avoid repeated freeze-thaw cycles of enzymes and ATP solutions.
 - Optimize Assay Conditions: Ensure that the ATP concentration is at or near the K_m for the kinase to accurately determine the IC_{50} of an ATP-competitive inhibitor. The enzyme concentration should be in the linear range of the assay.
 - Check Inhibitor Solubility and Stability: **Alk2-IN-2** is typically dissolved in DMSO. Ensure it is fully dissolved and has not precipitated. Prepare fresh dilutions for each experiment.
 - Run Appropriate Controls: Include no-enzyme, no-substrate, and no-inhibitor (vehicle control) wells to ensure the assay is performing correctly. A known potent inhibitor of the kinase can also be used as a positive control for inhibition.
 - Verify Plate Reader Settings: Ensure the correct filters and settings are used for the specific detection method (e.g., luminescence for ADP-Glo).

Data Presentation

Table 1: Selectivity Profile of **Alk2-IN-2** and Other Representative ALK2 Inhibitors

Kinase	Alk2-IN-2 IC50 (nM)	LDN-193189 IC50 (nM)	LDN-212854 IC50 (nM)	M4K2234 IC50 (nM)
ALK2 (ACVR1)	9[1][2][3]	5	3	14[7]
ALK1	Data not available	2	100	7[7]
ALK3 (BMPR1A)	>6300	30	100	Data not available
ALK4 (ACVR1B)	Data not available	10,000	>10,000	>10,000[7]
ALK5 (TGFBR1)	Data not available	1,500	>10,000	>10,000[7]
ALK6 (BMPR1B)	Data not available	200	1,000	88[7]
RIPK2	Data not available	<100[6]	<100[6]	Data not available
ABL1	Data not available	<100[6]	<100[6]	Data not available
PDGFR-β	Data not available	<100[6]	<100[6]	Data not available

Note: Data for LDN-193189, LDN-212854, and M4K2234 are included for comparison to highlight common off-target profiles of ALK2 inhibitors. The selectivity of **Alk2-IN-2** against these kinases has not been publicly reported and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 of **Alk2-IN-2** against a kinase of interest using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- **Alk2-IN-2**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase buffer (specific to the kinase of interest)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a serial dilution of **Alk2-IN-2** in DMSO. A typical starting concentration for the dilution series would be 100 μ M. Then, dilute the inhibitor in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically $\leq 1\%$).
- Kinase Reaction Setup:
 - Add kinase buffer to all wells.
 - Add the serially diluted **Alk2-IN-2** or vehicle (DMSO) to the appropriate wells.
 - Add the substrate to all wells.
 - Initiate the kinase reaction by adding the kinase to all wells except the "no enzyme" control.
- Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range

of the reaction.

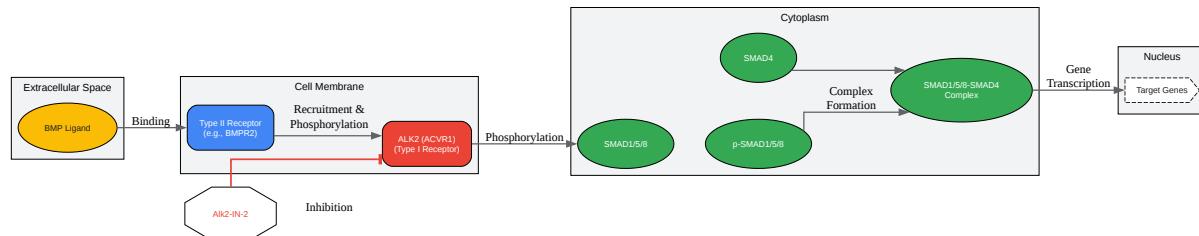
- ADP Detection:
 - Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all other readings.
 - Normalize the data to the vehicle control (100% activity) and a control with a high concentration of a known potent inhibitor (0% activity).
 - Plot the normalized activity versus the logarithm of the **Alk2-IN-2** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

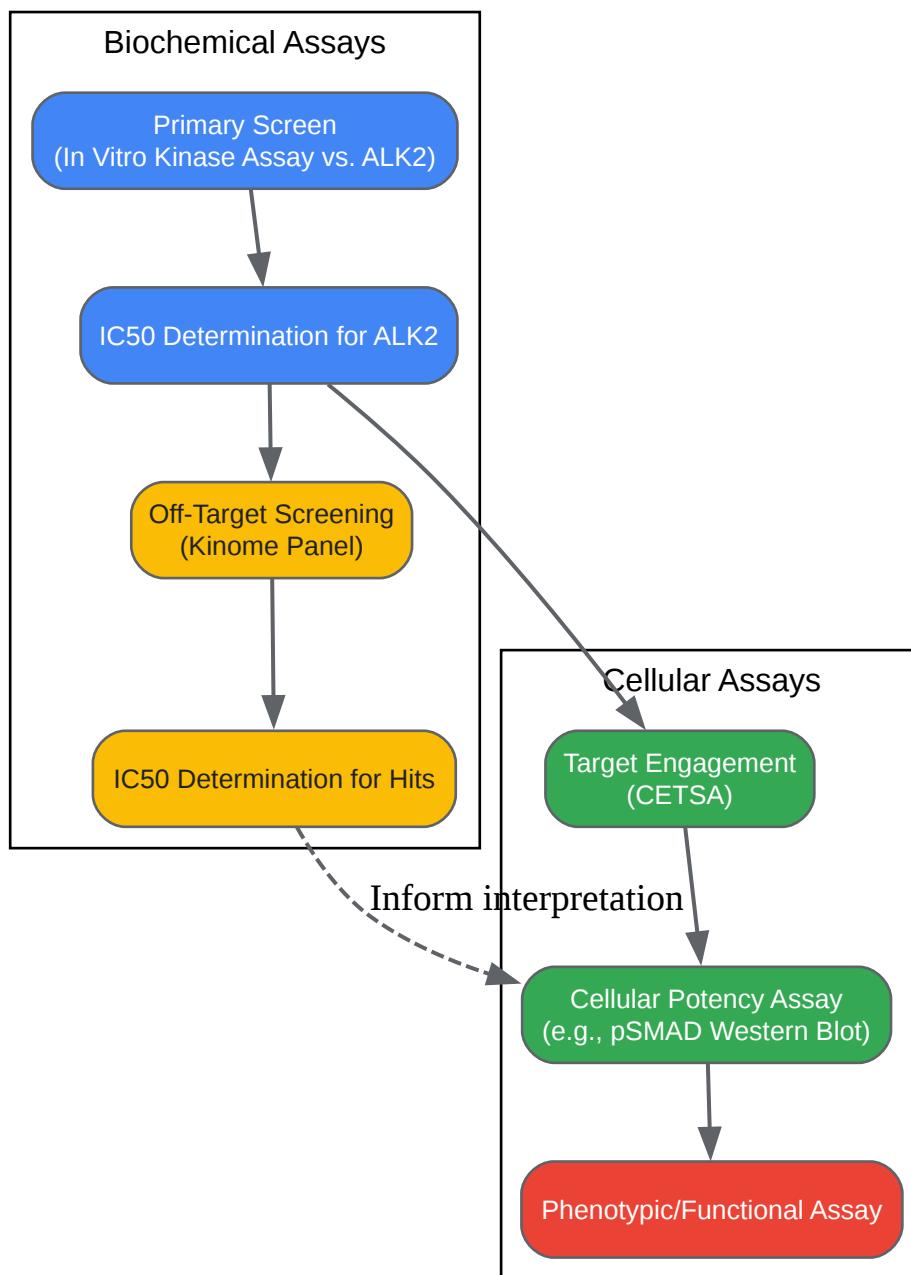
Materials:

- Cells expressing the target kinase (ALK2)
- **Alk2-IN-2**
- Cell culture medium and reagents
- PBS (Phosphate-Buffered Saline)


- Protease and phosphatase inhibitor cocktails
- Lysis buffer
- PCR tubes or strips
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blot reagents
- Antibody specific to the target kinase

Procedure:

- Cell Treatment:
 - Culture cells to a suitable confluence.
 - Treat the cells with either **Alk2-IN-2** at the desired concentration or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) in cell culture medium.
- Heating:
 - Harvest the cells and wash with PBS.
 - Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 40°C to 70°C in 2-3°C increments. Include an unheated control.
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).


- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- Analysis:
 - Collect the supernatant containing the soluble protein fraction.
 - Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - For each treatment condition (vehicle and **Alk2-IN-2**), plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
 - Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A shift in the Tm to a higher temperature in the presence of **Alk2-IN-2** indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: ALK2 signaling pathway within the BMP/TGF-β superfamily.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. A Comprehensive Review Exploring the Role of Bone Morphogenetic Proteins [BMP]: Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alk2-IN-2 off-target effects on related kinases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2724169#alk2-in-2-off-target-effects-on-related-kinases\]](https://www.benchchem.com/product/b2724169#alk2-in-2-off-target-effects-on-related-kinases)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com